molecular formula C13H9N3OS B2399562 (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 519054-09-2

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2399562
CAS RN: 519054-09-2
M. Wt: 255.3
InChI Key: ARJROQMJQMSQNA-BQYQJAHWSA-N
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Description

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTA-2 and has a molecular formula of C13H8N4OS.

Mechanism of Action

The mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one varies depending on its application. In organic electronics, BTA-2 acts as a hole-transporting material, facilitating the movement of positive charges in the device. In medicinal chemistry, BTA-2 has been shown to inhibit the growth of cancer cells and bacteria by interfering with their DNA replication and protein synthesis. In materials science, BTA-2 acts as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that BTA-2 has low toxicity and does not affect cell viability at concentrations up to 100 μM. In vivo studies have shown that BTA-2 has low toxicity and does not cause significant changes in body weight or organ weight in mice.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. The limitations of using BTA-2 in lab experiments include its low solubility in water and some organic solvents, which can make it difficult to work with.

Future Directions

There are several future directions for the study of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. In the field of organic electronics, BTA-2 could be studied further as a hole-transporting material in more complex devices. In the field of medicinal chemistry, BTA-2 could be further studied for its potential as an anticancer or antibacterial agent. In the field of materials science, BTA-2 could be used as a building block for the synthesis of new metal-organic frameworks with unique properties.

Synthesis Methods

The synthesis of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves the reaction between 2-acetylthiophene and 1H-1,2,3-benzotriazole in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The yield of the reaction is typically around 50-60%.

Scientific Research Applications

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in various fields. In the field of organic electronics, BTA-2 has been used as a hole-transporting material in organic solar cells and light-emitting diodes. In the field of medicinal chemistry, BTA-2 has been studied for its potential anticancer and antibacterial properties. In the field of materials science, BTA-2 has been used as a building block for the synthesis of metal-organic frameworks.

properties

IUPAC Name

(E)-1-(benzotriazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-13(8-7-10-4-3-9-18-10)16-12-6-2-1-5-11(12)14-15-16/h1-9H/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJROQMJQMSQNA-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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